molecular formula C15H30N6O3 B3970553 3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)

3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)

Cat. No.: B3970553
M. Wt: 342.44 g/mol
InChI Key: POOBBRUFWOOUIN-UHFFFAOYSA-N
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Description

3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) is a complex organic compound known for its unique structure and diverse applications. This compound features an imidazolidine core, which is a five-membered ring containing two nitrogen atoms. The presence of diethylurea groups further enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with diethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often at elevated temperatures to ensure complete conversion. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality 3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .

Scientific Research Applications

3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) is unique due to its combination of the imidazolidine core and diethylurea groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-[5-(diethylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N6O3/c1-7-20(8-2)13(22)16-11-12(19(6)15(24)18(11)5)17-14(23)21(9-3)10-4/h11-12H,7-10H2,1-6H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOBBRUFWOOUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1C(N(C(=O)N1C)C)NC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)
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3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)
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3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)
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3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)
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3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)
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3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)

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